2-(2-Mercapto-4,4-dimethylpyrimidin-1(4H)-YL)-benzamide
Description
Properties
IUPAC Name |
2-(6,6-dimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-13(2)7-8-16(12(18)15-13)10-6-4-3-5-9(10)11(14)17/h3-8H,1-2H3,(H2,14,17)(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDINUOABUVPSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CN(C(=S)N1)C2=CC=CC=C2C(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Mercapto-4,4-dimethylpyrimidin-1(4H)-YL)-benzamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a thiourea derivative under acidic conditions.
Introduction of the Mercapto Group: The mercapto group is introduced by reacting the pyrimidine derivative with a thiol reagent, such as thiourea or a similar compound, under basic conditions.
Attachment of the Benzamide Group: The final step involves the coupling of the mercapto-substituted pyrimidine with a benzoyl chloride derivative in the presence of a base, such as triethylamine, to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The mercapto group can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The benzamide and pyrimidine rings can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified functional groups, such as amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(2-Mercapto-4,4-dimethylpyrimidin-1(4H)-YL)-benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2-Mercapto-4,4-dimethylpyrimidin-1(4H)-YL)-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their activity. The benzamide and pyrimidine rings may also interact with various biological pathways, modulating their function.
Comparison with Similar Compounds
Positional Isomers: 2- vs. 4-Substituted Benzamide
- 4-(2-Mercapto-4,4-dimethylpyrimidin-1(4H)-yl)-benzamide (CAS 1142213-19-1):
This positional isomer features the benzamide group at the 4-position of the pyrimidine ring instead of the 2-position. Both compounds share the same molecular formula (C₁₃H₁₅N₃OS) and molecular weight (261.34 g/mol), but the altered substitution site may influence steric interactions, solubility, and receptor binding .
Functional Group Variations: Benzamide vs. Benzoic Acid
- 4-(2-Mercapto-4,4-dimethylpyrimidin-1(4H)-yl)-benzoic acid (CAS 1142213-04-4): Replacing the benzamide (-CONH₂) group with a carboxylic acid (-COOH) alters the compound’s polarity and hydrogen-bonding capacity. This derivative has a molecular formula of C₁₃H₁₄N₂O₂S and a molecular weight of 262.33 g/mol.
- 3-(2-Mercapto-4,4-dimethylpyrimidin-1(4H)-yl)-benzoic acid (CAS 1142213-06-6):
This analogue shifts the substitution to the 3-position of the benzene ring, further diversifying spatial and electronic properties .
Molecular and Physicochemical Properties
The table below summarizes key differences among selected analogues:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Substitution Position | Hazard Classification |
|---|---|---|---|---|---|---|
| 2-(2-Mercapto-4,4-dimethylpyrimidin-1(4H)-yl)-benzamide | Not disclosed | C₁₃H₁₅N₃OS | 261.34 | Benzamide | Pyrimidine 2-position | Not reported |
| 4-(2-Mercapto-4,4-dimethylpyrimidin-1(4H)-yl)-benzamide | 1142213-19-1 | C₁₃H₁₅N₃OS | 261.34 | Benzamide | Pyrimidine 4-position | Not reported |
| 4-(2-Mercapto-4,4-dimethylpyrimidin-1(4H)-yl)-benzoic acid | 1142213-04-4 | C₁₃H₁₄N₂O₂S | 262.33 | Carboxylic acid | Pyrimidine 4-position | IRRITANT |
Biological Activity
2-(2-Mercapto-4,4-dimethylpyrimidin-1(4H)-yl)-benzamide (CAS: 1142213-21-5) is a synthetic organic compound featuring a pyrimidine ring with a mercapto group and an amide linkage. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound contains:
- Pyrimidine ring : A six-membered ring with nitrogen atoms that can participate in various biological interactions.
- Mercapto group : Known for its ability to form covalent bonds with proteins, potentially influencing enzyme activity.
- Benzamide moiety : Contributes to the compound's hydrophobicity and can enhance binding affinity to biological targets.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anticancer Properties
In vitro studies have shown that compounds containing similar structural motifs can inhibit the growth of cancer cell lines. For instance, derivatives of pyrimidine compounds have demonstrated cytotoxic effects against various solid tumors and hematological malignancies. The mechanism often involves the induction of apoptosis through intrinsic and extrinsic pathways .
Enzyme Inhibition
The mercapto group in the compound suggests potential for enzyme inhibition through covalent modification. This property is significant in the context of targeting specific protein kinases involved in cancer progression. Compounds with similar structures have been reported to inhibit receptor tyrosine kinases, which play a crucial role in cellular signaling pathways related to cancer .
The proposed mechanisms of action for this compound include:
- Covalent Bond Formation : The mercapto group may form disulfide bonds with cysteine residues in target proteins, altering their function.
- Hydrogen Bonding : The amide group can engage in hydrogen bonding with active sites on target enzymes or receptors, enhancing binding affinity.
- Hydrophobic Interactions : The benzamide moiety contributes to hydrophobic interactions that stabilize binding within the target's active site.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds:
Q & A
Q. What are the recommended synthetic routes for 2-(2-Mercapto-4,4-dimethylpyrimidin-1(4H)-YL)-benzamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with cyclization of pyrimidine precursors under acidic or basic conditions. For example, a modified Douglass method (used for analogous benzamide derivatives) employs condensation of ortho-toluyl chloride with thiocyanate reagents, followed by amine coupling . Optimization includes adjusting solvent systems (e.g., acetone or DMF), temperature (40–80°C), and stoichiometric ratios of intermediates. Statistical tools like Duncan’s test (ANOVA) can validate reproducibility across replicates, ensuring yield consistency .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Key techniques include:
- IR Spectroscopy : Identifies functional groups (e.g., mercapto (-SH) stretches near 2550 cm⁻¹, carbonyl (C=O) at ~1680 cm⁻¹) .
- NMR (¹H/¹³C) : Resolves pyrimidine ring protons (δ 6.5–8.5 ppm) and benzamide aromatic signals (δ 7.0–8.0 ppm) .
- Elemental Analysis : Validates purity (>95%) by matching calculated vs. observed C/H/N/S ratios .
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to:
- Temperature Gradients : 4°C, 25°C, 40°C over 1–6 months.
- Humidity : 60–90% RH in desiccators.
- Light Exposure : UV/visible light chambers.
Monitor degradation via HPLC purity assays and track mercapto group oxidation using thiol-specific reagents (e.g., Ellman’s assay) .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity and interaction with biological targets?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways, while molecular docking (AutoDock Vina) predicts binding affinities to enzymes like kinases or proteases. For example, pyrimidine derivatives often target ATP-binding pockets; MD simulations (>100 ns) assess dynamic stability of ligand-receptor complexes . ICReDD’s reaction path search methods integrate experimental data with computational predictions to refine synthesis protocols .
Q. How can contradictory data on biological activity (e.g., IC₅₀ variability) be resolved?
- Methodological Answer :
- Assay Standardization : Use uniform cell lines (e.g., HEK293 vs. HeLa) and controls (e.g., staurosporine for kinase inhibition).
- Dose-Response Replicates : Perform 6–8 replicates with statistical validation (e.g., univariate ANOVA) to identify outliers .
- Meta-Analysis : Cross-reference PubChem bioactivity data with in-house results to identify confounding factors (e.g., solvent polarity affecting solubility) .
Q. What strategies optimize the compound’s selectivity in enzyme inhibition studies?
- Methodological Answer :
- Structural Modifications : Introduce substituents at the pyrimidine 4-position to sterically hinder off-target binding .
- Kinetic Assays : Measure values under varying substrate concentrations to differentiate competitive vs. non-competitive inhibition.
- Selectivity Profiling : Use kinase panels (e.g., Eurofins DiscoverX) to rank inhibitory potency across 100+ enzymes .
Q. How can researchers design experiments to elucidate the role of the mercapto group in biological activity?
- Methodological Answer :
- Thiol Blocking : Treat the compound with iodoacetamide or N-ethylmaleimide; compare pre- and post-treatment bioactivity .
- Isosteric Replacement : Synthesize analogs replacing -SH with -OH or -CH₃; assess changes in cytotoxicity or binding kinetics .
- Redox Sensitivity Tests : Expose the compound to glutathione-rich environments to simulate intracellular redox conditions .
Methodological and Theoretical Considerations
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in preclinical studies?
- Methodological Answer : Use nonlinear regression models (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate EC₅₀/IC₅₀. For heteroscedastic data, apply weighted least squares or robust regression. Replicates should follow a nested design to account for plate-to-plate variability .
Q. How can crystallographic data (e.g., X-ray diffraction) inform structural modifications?
- Methodological Answer : Single-crystal X-ray structures (e.g., CCDC entries) reveal bond angles and non-covalent interactions (e.g., π-stacking in benzamide moieties). For example, N-(4,6-dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine’s crystal structure (R factor = 0.044) guided steric optimization of analogous compounds .
Q. What protocols ensure compliance with safety regulations during synthesis and handling?
- Methodological Answer :
Adhere to OSHA guidelines for thiol-containing compounds: - Use fume hoods for reactions releasing H₂S.
- Store under inert gas (N₂/Ar) to prevent oxidation.
- Mandatory safety training with 100% pass rates on hazard exams .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
